2-(2-Amino-5-fluorophenyl)ethanol
Description
2-(2-Amino-5-fluorophenyl)ethanol is a substituted phenyl ethanol derivative characterized by a benzene ring with an amino group (-NH₂) at the 2-position, a fluorine atom (-F) at the 5-position, and an ethanol (-CH₂CH₂OH) side chain. This structural configuration positions it within a class of bioactive aromatic alcohols, where electronic and steric effects of substituents critically influence physicochemical properties and biological interactions.
Properties
CAS No. |
553661-24-8 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(2-amino-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H10FNO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4,10H2 |
InChI Key |
HOCPHZKDNNMZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCO)N |
Origin of Product |
United States |
Preparation Methods
Reduction of 2-Nitro-5-fluorobenzaldehyde
One of the most common synthetic routes involves the reduction of 2-nitro-5-fluorobenzaldehyde to 2-(2-amino-5-fluorophenyl)ethanol. This method typically proceeds via:
- Step 1: Reaction of 2-nitro-5-fluorobenzaldehyde with ethylene glycol to form an intermediate.
- Step 2: Reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation.
This approach leverages the selective reduction of the nitro group while converting the aldehyde function to the ethanol moiety. The reaction conditions often include aprotic solvents like ethanol or dimethylformamide and controlled temperatures to optimize yield and purity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 2-Nitro-5-fluorobenzaldehyde | Commercially available |
| Reducing agent | Sodium borohydride or catalytic hydrogenation | NaBH4 preferred for mild conditions |
| Solvent | Ethanol, DMF | Polar aprotic solvents aid solubility |
| Temperature | 0–25 °C | Room temperature to mild heating |
| Reaction time | Several hours | Depends on scale and catalyst |
| Yield | Moderate to high | Optimization required to reduce side products |
Microbial Asymmetric Reduction (Biocatalysis)
Patent literature describes the use of microorganisms to achieve optical purity in amino-phenylethanol derivatives. Microorganisms from genera such as Rhodosporidium, Comamonas, Staphylococcus, and Micrococcus can asymmetrically reduce aminoketone precursors to yield optically active 2-amino-1-phenylethanol derivatives. Although specific examples for 2-(2-amino-5-fluorophenyl)ethanol are limited, analogous methods suggest potential for biocatalytic synthesis.
| Microorganism Genus | Substrate | Product | Advantages |
|---|---|---|---|
| Rhodosporidium | Racemic aminoketone derivatives | Optically active amino alcohols | High enantioselectivity |
| Comamonas | Aminoketone derivatives | Enantiomerically enriched products | Mild reaction conditions |
| Staphylococcus | 2-Amino-1-phenylethanol | Optically active amino alcohols | Environmentally friendly |
Palladium-Catalyzed Hydrogenation and Cross-Coupling
Advanced synthetic routes utilize palladium-catalyzed hydrogenation of ketone precursors such as 1-(2-amino-5-fluorophenyl)ethanone to produce the ethanol derivative. The process involves:
- Use of palladium on carbon (Pd/C) catalysts under hydrogen atmosphere.
- Aprotic solvents such as toluene or acetonitrile to prevent side reactions.
- Controlled temperature and inert atmosphere to optimize selectivity.
This method offers a scalable and efficient route, especially for industrial applications.
Protection/Deprotection Strategies
In complex synthetic sequences, protecting groups are often employed on the hydroxyl or amino groups to prevent undesired side reactions. For example, hydroxyl groups may be protected as ethers or esters during intermediate steps, then deprotected under mild acidic or basic conditions to yield the target compound.
Optimization and Analytical Considerations
Reaction Optimization
To improve yields and reduce side reactions such as over-reduction or oxidation, systematic optimization approaches like Response Surface Methodology (RSM) are applied. Variables include:
- Temperature control
- Catalyst loading
- Solvent polarity
- Reducing agent equivalents
For example, combining sodium borohydride with cerium chloride (CeCl3) can enhance selectivity by preventing over-reduction of ketones.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR are used to confirm the presence of amino and hydroxyl groups and fluorine substitution.
- High-Performance Liquid Chromatography (HPLC): For purity and enantiomeric excess analysis.
- Gas Chromatography-Mass Spectrometry (GC-MS): To monitor reaction progress and detect byproducts.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Reduction of 2-nitro-5-fluorobenzaldehyde | 2-Nitro-5-fluorobenzaldehyde | Sodium borohydride, Ethylene glycol | Straightforward, moderate yield | Possible side reactions, moderate purity |
| Microbial Asymmetric Reduction | Aminoketone derivatives | Microorganisms (e.g., Rhodosporidium) | High enantioselectivity | Scale-up challenges, longer reaction times |
| Palladium-Catalyzed Hydrogenation | 1-(2-Amino-5-fluorophenyl)ethanone | Pd/C catalyst, H2 gas | High efficiency, industrial scale | Requires hydrogenation setup, catalyst cost |
| Protection/Deprotection | Various intermediates | Protective groups (e.g., Boc) | Enables complex synthesis | Additional steps increase time and cost |
Concluding Remarks
The synthesis of 2-(2-amino-5-fluorophenyl)ethanol is well-documented through chemical reduction of nitrobenzaldehyde derivatives and catalytic hydrogenation of ketones. Biocatalytic methods offer promising enantioselective routes but are less common industrially. Optimization of reaction conditions and analytical monitoring are critical for maximizing yield and purity. The choice of method depends on the scale, required optical purity, and available resources.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(2-Amino-5-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The functional group attached to the aromatic ring significantly alters reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Ketones vs. Alcohols: Ketones (e.g., (2-Amino-5-fluorophenyl)(phenyl)methanone) exhibit higher melting points (117–118°C) compared to alcohols, likely due to stronger dipole-dipole interactions .
- Acids vs. Alcohols: Carboxylic acids (e.g., 2-(2-Amino-5-fluorophenyl)acetic acid) have higher polarity, enhancing solubility in aqueous media but reducing volatility .
Physicochemical Properties
Physical properties are influenced by molecular weight, substituent polarity, and hydrogen-bonding capacity:
Key Observations :
- Boiling Points: Ketones like 1-(2-Amino-5-fluorophenyl)ethanone exhibit higher boiling points (264°C) than alcohols due to stronger intermolecular forces .
- Density: The presence of electronegative substituents (e.g., fluorine) increases density, as seen in 1-(2-Amino-5-fluorophenyl)ethanone (1.202 g/cm³) .
Biological Activity
2-(2-Amino-5-fluorophenyl)ethanol, also known by its CAS number 553661-24-8, is a compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H10FN
- Molecular Weight : 155.17 g/mol
- IUPAC Name : 2-(2-amino-5-fluorophenyl)ethanol
The biological activity of 2-(2-Amino-5-fluorophenyl)ethanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions, which can modulate enzyme activities and influence signaling pathways.
Pharmacological Effects
Research indicates that 2-(2-Amino-5-fluorophenyl)ethanol exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics such as ciprofloxacin and norfloxacin against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Preliminary investigations suggest that 2-(2-Amino-5-fluorophenyl)ethanol may inhibit cancer cell proliferation. In vitro assays have demonstrated its effectiveness in reducing cell viability in various cancer cell lines, including breast (MDA-MB-231) and prostate (PC3) cancer cells .
Case Studies
- Antibacterial Activity : A study conducted by Birajdar et al. (2013) synthesized derivatives of amino alcohols, including 2-(2-Amino-5-fluorophenyl)ethanol, which showed moderate to good activity against S. aureus and E. coli . The results highlighted the compound's potential as a lead for developing new antibacterial agents.
- Anticancer Research : In a study assessing the cytotoxic effects on MDA-MB-231 cells, the compound was found to significantly decrease cell viability in a dose-dependent manner. The IC50 value was determined using MTT assays, indicating its potential as an anticancer agent .
Data Table: Biological Activity Summary
Q & A
Basic: What are the established synthetic routes for 2-(2-Amino-5-fluorophenyl)ethanol in academic research?
Answer:
The compound is typically synthesized via reductive amination or palladium-catalyzed cross-coupling reactions. For instance, 1-(2-Amino-5-fluorophenyl)ethanone (a precursor) can be reduced using sodium borohydride or catalytic hydrogenation to yield the ethanol derivative. Evidence from palladacycle pre-catalyst studies suggests optimized conditions involving inert atmospheres and aprotic solvents (e.g., toluene or acetonitrile) to prevent side reactions . Characterization often involves 1H/13C NMR to confirm the amino and hydroxyl groups, with fluorine coupling patterns (e.g., J values ~8–12 Hz) providing structural validation .
Advanced: How can reaction conditions be optimized to mitigate low yields in the synthesis of 2-(2-Amino-5-fluorophenyl)ethanol?
Answer:
Yield optimization requires addressing competing side reactions (e.g., over-reduction or oxidation). Response Surface Methodology (RSM) can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example, a Box-Behnken design (used in ethanol production optimization) can identify critical parameters . Additionally, substituent effects from the fluorine atom may necessitate tailored reducing agents (e.g., NaBH4 with CeCl3 to prevent ketone over-reduction) . Monitoring via HPLC or GC-MS helps track intermediate stability and byproduct formation .
Basic: Which spectroscopic techniques are most reliable for characterizing 2-(2-Amino-5-fluorophenyl)ethanol?
Answer:
- NMR Spectroscopy : 1H NMR confirms the -NH2 (δ 3.1–3.5 ppm) and -OH (δ 1.5–2.0 ppm, exchangeable) groups. 19F NMR detects the fluorine environment (δ -110 to -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 170.08 for C8H10FNO) and fragmentation patterns .
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H/O-H stretch) and 1600 cm⁻¹ (aromatic C=C) validate functional groups .
Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?
Answer:
Discrepancies often arise from solvent polarity or measurement techniques. Use thermodynamic frameworks (e.g., vaporization enthalpy calculations) to predict solubility in different solvents . Experimental validation via dynamic light scattering (DLS) or DSC (differential scanning calorimetry) quantifies thermal stability and polymorphic forms . For aqueous solubility, the shake-flask method with UV-Vis calibration is recommended .
Basic: What are the primary research applications of 2-(2-Amino-5-fluorophenyl)ethanol in medicinal chemistry?
Answer:
The compound serves as a key intermediate in kinase inhibitor synthesis. For example, structurally similar derivatives like 1-(2-Amino-5-fluorophenyl)ethanone are precursors to Lorlatinib, a tyrosine kinase inhibitor . Its amino and hydroxyl groups enable functionalization via Mitsunobu reactions or Schiff base formation for bioactive molecule development .
Advanced: What computational methods support the design of derivatives based on 2-(2-Amino-5-fluorophenyl)ethanol?
Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substitution patterns .
- QSAR Models : Relate structural features (e.g., fluorine position) to biological activity using regression analysis .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) to prioritize synthetic targets .
Basic: How should researchers handle and store 2-(2-Amino-5-fluorophenyl)ethanol to ensure stability?
Answer:
Store under argon or nitrogen at -20°C to prevent oxidation. Use amber vials to limit light exposure, as UV degradation is common in fluorinated aromatics. For long-term storage, lyophilization in the presence of stabilizers (e.g., trehalose) is advised .
Advanced: What strategies address regioselectivity challenges in functionalizing the aromatic ring of 2-(2-Amino-5-fluorophenyl)ethanol?
Answer:
- Directing Groups : Utilize the -NH2 group to guide electrophilic substitution (e.g., bromination at the para position) .
- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride to enable orthogonal functionalization .
- Metal Catalysis : Pd-mediated C-H activation allows selective coupling at the 4-position .
Basic: What analytical methods confirm the purity of 2-(2-Amino-5-fluorophenyl)ethanol?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .
- Elemental Analysis : Verify C, H, N, and F percentages within ±0.4% of theoretical values .
- TLC : Silica plates with ethyl acetate/hexane (1:3) and ninhydrin staining detect amino-group contaminants .
Advanced: How can researchers leverage fluorinated analogs of this compound to study structure-activity relationships (SAR)?
Answer:
- Fluorine Scanning : Synthesize analogs with fluorine at different positions (e.g., 3- or 4-F) to assess electronic effects on bioactivity .
- Isosteric Replacement : Substitute -OH with -CF3 to evaluate metabolic stability .
- Pharmacophore Mapping : Overlay fluorinated derivatives to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
